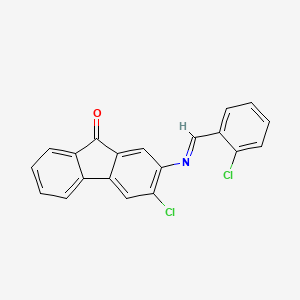
(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one is a chemical compound characterized by its unique structure, which includes a fluorenone core substituted with chloro and chlorobenzylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation of 3-chloro-9H-fluoren-9-one with 2-chlorobenzylideneamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ol derivatives.
Scientific Research Applications
(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate
- 3-[(E)-(2-Chlorobenzylidene)amino]-N,N-dimethyl-1-propanamine
- (Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one
Uniqueness
(E)-3-Chloro-2-((2-chlorobenzylidene)amino)-9H-fluoren-9-one is unique due to its specific structural features, such as the fluorenone core and the presence of both chloro and chlorobenzylideneamino groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
6966-99-0 |
|---|---|
Molecular Formula |
C20H11Cl2NO |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-chloro-2-[(2-chlorophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H11Cl2NO/c21-17-8-4-1-5-12(17)11-23-19-10-16-15(9-18(19)22)13-6-2-3-7-14(13)20(16)24/h1-11H |
InChI Key |
IPLSQFVDZZUXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


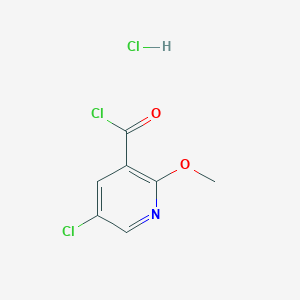
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
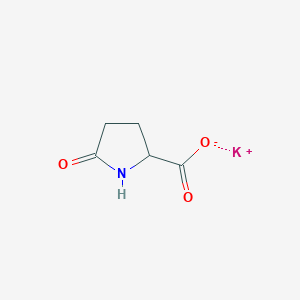
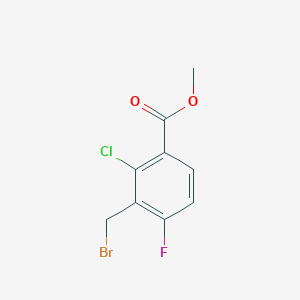

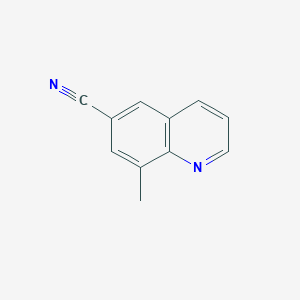
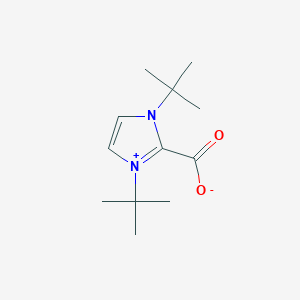


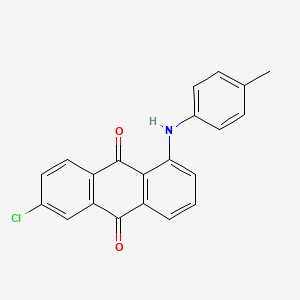
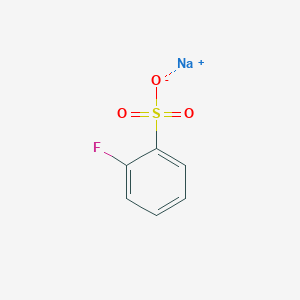
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
